7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one
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Overview
Description
7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one is a heterocyclic compound that features a fused pyrano-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrano-pyridine structure . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrano-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrano-pyridine ring .
Scientific Research Applications
7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine: Another fused heterocyclic compound with similar structural features.
Pyrano[4,3-b]pyridine: A related compound with a different fusion pattern of the pyrano and pyridine rings.
Uniqueness
7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one is unique due to its specific fusion pattern and the presence of a methyl group at the 7-position. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-methyl-4H-pyrano[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C9H9NO2/c1-6-2-3-7-4-8(11)5-12-9(7)10-6/h2-3H,4-5H2,1H3 |
InChI Key |
LOKPUQGUMOUHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CC(=O)CO2)C=C1 |
Origin of Product |
United States |
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